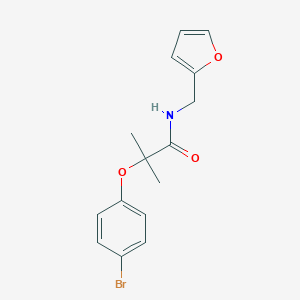![molecular formula C15H21NO5S B243729 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse range of biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has a number of biochemical and physiological effects. For example, the compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate. One area of research is to further investigate the compound's mechanism of action. This could involve studying the effects of the compound on different types of cancer cells, as well as investigating the molecular pathways involved in its activity.
Another area of research is to explore the potential of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate as a therapeutic agent for cancer. This could involve testing the compound in animal models of cancer, as well as conducting clinical trials in humans.
Finally, researchers could investigate the potential of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate for other applications, such as in the development of new drugs for other diseases. Thiophene compounds have been shown to have a wide range of biological and chemical properties, and it is possible that 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate could have applications beyond cancer research.
Méthodes De Synthèse
The synthesis of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves several steps. The starting materials are ethyl 2-methyl-3-oxobutanoate, 2,2-dimethylpropanoyl chloride, and 2-mercapto-3-methylthiophene. The reaction is carried out in the presence of a base such as triethylamine, and the final product is purified by column chromatography.
Applications De Recherche Scientifique
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Thiophene compounds have been shown to have anti-cancer properties, and 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has been found to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C15H21NO5S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-O-ethyl 2-O-methyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-7-21-12(17)9-8(2)10(13(18)20-6)22-11(9)16-14(19)15(3,4)5/h7H2,1-6H3,(H,16,19) |
Clé InChI |
MRVZKKMSXDSBJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)(C)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![3-chloro-4-methyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243649.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
